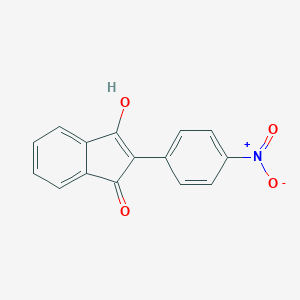

3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one

Vue d'ensemble

Description

3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one is an organic compound that belongs to the class of indenones. Indenones are characterized by a fused ring system consisting of a benzene ring and a cyclopentene ring. The presence of a hydroxyl group at the 3-position and a nitrophenyl group at the 2-position makes this compound particularly interesting for various chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one typically involves the condensation of 4-nitrobenzaldehyde with 2-hydroxy-1-indanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitrophenyl group can be further functionalized.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 3-oxo-2-(4-nitrophenyl)-1H-inden-1-one.

Reduction: Formation of 3-hydroxy-2-(4-aminophenyl)-1H-inden-1-one.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemical Synthesis and Properties

3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the development of more complex organic molecules. The presence of functional groups such as hydroxy and nitro enhances its reactivity, making it suitable for various chemical reactions, including condensation and substitution reactions .

Synthetic Routes

The synthesis typically involves multi-step organic reactions, often starting from simpler indene derivatives. Common methods include:

- Condensation Reactions : Often conducted in solvents like ethanol or methanol using acidic or basic catalysts.

- Oxidation Processes : The compound can be oxidized to yield derivatives with enhanced biological activity .

Antimicrobial and Anticancer Properties

Research has shown that derivatives of this compound exhibit promising antimicrobial and anticancer activities. Studies have highlighted its potential to inhibit various pathogens and cancer cell lines, indicating its utility in drug development .

Medicinal Applications

This compound has been investigated for its therapeutic effects in treating various conditions:

- Anti-inflammatory Agents : Some studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

- Neuroprotective Effects : Research indicates potential applications in neuroprotection, particularly against conditions associated with oxidative stress and hypoxia .

Industrial Applications

In industry, this compound is utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments. Its unique chemical properties make it valuable in creating products with specific colorimetric and stability characteristics .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting their potential as chemotherapeutic agents .

- Antimicrobial Studies : Another investigation highlighted the compound's ability to inhibit bacterial growth, providing insights into its use as an antimicrobial agent .

- Neuroprotective Research : Research exploring the neuroprotective properties indicated that the compound could mitigate oxidative damage in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Hydroxy-2-(3-nitrophenyl)-1H-inden-1-one

- 3-Hydroxy-2-(4-aminophenyl)-1H-inden-1-one

- 3-Hydroxy-2-(4-chlorophenyl)-1H-inden-1-one

Uniqueness

3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one is unique due to the specific positioning of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various chemical transformations and biological studies.

Activité Biologique

3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one is a compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective research. This article provides a detailed examination of its biological activities, supported by data tables and relevant case studies.

This compound has a molecular formula of and a molecular weight of 253.25 g/mol. The presence of the nitrophenyl group is significant in contributing to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In one study, various synthesized derivatives were tested against several bacterial strains, revealing varying degrees of effectiveness.

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Staphylococcus pneumoniae | High |

| Compound B | Pseudomonas aeruginosa | Moderate |

| Compound C | Bacillus subtilis | Low |

| Compound D | Salmonella panama | No activity |

These findings suggest that modifications to the base structure can enhance or diminish antimicrobial efficacy, indicating a need for further structural optimization to maximize activity against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been demonstrated in various studies. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

Case Study: Apoptotic Effects

A study evaluated the compound's effects on MDA-MB-231 cells, revealing:

- IC50 Values : The IC50 for MDA-MB-231 was found to be 150 μg/mL, indicating significant cytotoxicity.

- Mechanism : The compound was shown to upregulate pro-apoptotic genes (caspase-3, 8, 9) while downregulating anti-apoptotic markers (Bcl-2).

This dual action suggests that this compound may serve as a potential lead compound for further development in cancer therapeutics .

Neuroprotective Properties

Recent investigations have explored the neuroprotective capabilities of this compound, particularly concerning its interaction with alpha-synuclein (α-syn) fibrils associated with neurodegenerative diseases such as Parkinson's disease.

Binding Affinity Studies

In vitro studies demonstrated that derivatives of this compound can bind to α-syn fibrils with high affinity:

| Derivative | Binding Constant (Kd) | Selectivity Ratio |

|---|---|---|

| Derivative A | 9.0 nM | >10x for α-syn vs Aβ |

| Derivative B | 18.8 nM | >10x for α-syn vs tau |

These results indicate that this compound may be useful in developing imaging agents for detecting α-syn pathologies in vivo .

Propriétés

IUPAC Name |

3-hydroxy-2-(4-nitrophenyl)inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO4/c17-14-11-3-1-2-4-12(11)15(18)13(14)9-5-7-10(8-6-9)16(19)20/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBCOAGLBYZCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369560 | |

| Record name | 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17721-91-4 | |

| Record name | 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.